molecular formula C21H16Cl2N2O3S B5915939 N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide

N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide

Cat. No.: B5915939
M. Wt: 447.3 g/mol
InChI Key: OXDWGZIBHOXAEB-SEYXRHQNSA-N
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Description

N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxopropenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the dichlorophenyl intermediate.

    Oxopropenyl Group Introduction: The intermediate is then reacted with an enamine or a similar reagent to introduce the oxopropenyl group.

    Coupling with Benzenesulfonamide: Finally, the product is coupled with benzenesulfonamide under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
  • N-(3-bromophenyl)-4-[[3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Uniqueness

N-[2-[[(Z

Properties

IUPAC Name

N-[2-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c22-17-11-10-15(14-18(17)23)21(26)12-13-24-19-8-4-5-9-20(19)25-29(27,28)16-6-2-1-3-7-16/h1-14,24-25H/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDWGZIBHOXAEB-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC=CC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N/C=C\C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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